molecular formula C7H11NO5 B7957280 2-Oxa-5-azabicyclo[2.2.1]heptane oxalate CAS No. 1434126-91-6

2-Oxa-5-azabicyclo[2.2.1]heptane oxalate

Cat. No.: B7957280
CAS No.: 1434126-91-6
M. Wt: 189.17 g/mol
InChI Key: YYPTYBVAKAFTBB-FHAQVOQBSA-N
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Description

Compound “2-Oxa-5-azabicyclo[2.2.1]heptane oxalate” is a chemical entity with unique properties and applications. It is identified by its specific chemical structure and molecular composition, which makes it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-Oxa-5-azabicyclo[2.2.1]heptane oxalate” involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically includes:

    Step 1: Initial formation of the core structure using a base compound and specific catalysts.

    Step 2: Introduction of functional groups through substitution reactions, often using halogenated compounds.

    Step 3: Refinement and purification of the compound through crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk Synthesis: Utilizing high-pressure reactors to maintain optimal reaction conditions.

    Purification: Employing advanced techniques such as distillation and high-performance liquid chromatography to ensure high purity.

    Quality Control: Implementing rigorous testing protocols to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “2-Oxa-5-azabicyclo[2.2.1]heptane oxalate” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using hydrogenation techniques to yield reduced forms.

    Substitution: Participates in nucleophilic and electrophilic substitution reactions, often resulting in the formation of new compounds with altered properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.

    Substitution: Halogenated compounds and strong acids or bases are typical reagents.

Major Products: The reactions of compound “this compound” yield a variety of products, depending on the specific conditions and reagents used. These products often retain the core structure of the original compound but exhibit different functional groups and properties.

Scientific Research Applications

Compound “2-Oxa-5-azabicyclo[2.2.1]heptane oxalate” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of compound “2-Oxa-5-azabicyclo[2.2.1]heptane oxalate” involves its interaction with specific molecular targets and pathways. It binds to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the context of its use, but typically involve:

    Receptor Binding: Interaction with cell surface receptors to initiate a signaling cascade.

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their function.

    Pathway Modulation: Altering the activity of specific biochemical pathways to achieve desired outcomes.

Comparison with Similar Compounds

Compound “2-Oxa-5-azabicyclo[2.2.1]heptane oxalate” can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:

    Compound A: Shares a similar core structure but differs in functional groups, leading to different reactivity and applications.

    Compound B: Exhibits similar biological activity but with variations in potency and specificity.

    Compound C: Used in similar industrial applications but with distinct physical and chemical properties.

The uniqueness of compound “this compound” lies in its specific combination of structural features and reactivity, making it a valuable tool in various scientific and industrial contexts.

Properties

IUPAC Name

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.C2H2O4/c1-4-3-7-5(1)2-6-4;3-1(4)2(5)6/h4-6H,1-3H2;(H,3,4)(H,5,6)/t4-,5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPTYBVAKAFTBB-FHAQVOQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434126-91-6
Record name 2-Oxa-5-azabicyclo[2.2.1]heptane, (1S,4S)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434126-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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